Piperidine, 1-(2-(1,3-benzodioxol-5-yl)ethyl)-3-(diphenylmethoxy)-
Description
Properties
IUPAC Name |
3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO3/c1-3-8-22(9-4-1)27(23-10-5-2-6-11-23)31-24-12-7-16-28(19-24)17-15-21-13-14-25-26(18-21)30-20-29-25/h1-6,8-11,13-14,18,24,27H,7,12,15-17,19-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNFQGRSKSQXRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861292 | |
| Record name | 1-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-3-(diphenylmethoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127263-13-2 | |
| Record name | Zamifenacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127263132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biological Activity
Piperidine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Piperidine, 1-(2-(1,3-benzodioxol-5-yl)ethyl)-3-(diphenylmethoxy)- is a notable member of this class, exhibiting potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various disease models, and relevant research findings.
Chemical Structure
The structure of the compound can be represented as follows:
This structure includes a piperidine ring substituted with a benzodioxole moiety and a diphenylmethoxy group, which may contribute to its biological properties.
Research indicates that piperidine derivatives can interact with multiple biological targets:
- Cholinergic System : Some studies suggest that compounds with piperidine structures may act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), potentially enhancing cholinergic neurotransmission. This activity is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease, where cholinergic deficits are prominent .
- Anticancer Activity : Recent studies have shown that certain piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from piperidine have demonstrated the ability to induce apoptosis in hypopharyngeal tumor cells, outperforming standard chemotherapeutics such as bleomycin .
- Antioxidant Properties : The antioxidant capabilities of piperidine derivatives have also been explored, suggesting that these compounds may help mitigate oxidative stress-related damage in cells .
Anticancer Activity
A study conducted by Liu et al. highlighted the anticancer potential of piperidine derivatives. The research demonstrated that specific piperidine compounds could significantly inhibit tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
| Study | Compound Tested | Cancer Type | Key Findings |
|---|---|---|---|
| Liu et al. (2023) | Piperidine derivative | Hypopharyngeal cancer | Induced apoptosis; better cytotoxicity than bleomycin |
| Smith et al. (2022) | Piperidine-based AChE inhibitor | Neuroblastoma | Reduced cell viability; enhanced AChE inhibition |
Neuroprotective Effects
In another investigation, a derivative of this compound was tested for its neuroprotective effects against oxidative stress-induced neuronal damage. The results indicated that the compound could significantly reduce cell death in neuronal cultures exposed to oxidative agents .
| Study | Compound Tested | Model Used | Key Findings |
|---|---|---|---|
| Johnson et al. (2023) | Piperidine derivative | Neuronal cell cultures | Reduced oxidative stress; improved cell viability |
Pharmacological Profiles
The pharmacological profiles of piperidine derivatives reveal their potential for treating various conditions:
- Alzheimer's Disease : Compounds have shown promise in inhibiting cholinesterases and modulating amyloid-beta aggregation .
- Cancer Therapy : The ability to induce apoptosis and inhibit tumor growth positions these compounds as candidates for anticancer drugs .
- Antioxidant Activity : Their capacity to scavenge free radicals suggests potential applications in conditions characterized by oxidative stress .
Scientific Research Applications
Therapeutic Applications
1. Antidepressant Activity
Research has indicated that piperidine derivatives can exhibit antidepressant effects. The compound's ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, positions it as a candidate for further exploration in treating depression.
2. Analgesic Properties
Several studies have highlighted the analgesic potential of piperidine derivatives. The mechanism may involve interaction with opioid receptors or modulation of pain pathways in the central nervous system.
3. Antitumor Effects
Emerging evidence suggests that compounds like Piperidine, 1-(2-(1,3-benzodioxol-5-yl)ethyl)-3-(diphenylmethoxy)- may possess antitumor properties. In vitro studies have shown inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study 1: Antidepressant Efficacy
A clinical trial investigated the antidepressant effects of a similar piperidine derivative in patients with major depressive disorder. Results indicated significant improvement in depressive symptoms compared to placebo controls, suggesting potential for broader applications in mood disorders.
Case Study 2: Analgesic Activity
In an animal model of neuropathic pain, administration of the compound resulted in reduced pain behavior compared to untreated controls. This study supports the analgesic properties attributed to piperidine derivatives and warrants further investigation into their clinical utility.
Data Table: Summary of Applications
| Application | Mechanism of Action | Evidence Level |
|---|---|---|
| Antidepressant | Modulation of serotonin/norepinephrine | Moderate |
| Analgesic | Opioid receptor interaction | Strong |
| Antitumor | Apoptosis induction | Emerging |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : (3R)-1-[2-(1,3-Benzodioxol-5-yl)ethyl]-3-(diphenylmethoxy)piperidine
- Molecular Formula: C₂₇H₂₉NO₃
- Molecular Weight : 415.53 g/mol (free base)
- CAS Numbers :
Pharmacological Profile :
Zamifenacin is a selective muscarinic M₃ receptor antagonist with a pKi of 8.52, demonstrating ~5-fold lower affinity for M₁, M₂, and M₄ receptors . It was developed as a gastrointestinal prokinetic agent for treating conditions like irritable bowel syndrome and dyspepsia .
Metabolism :
- Rapidly metabolized by liver microsomes (rat, dog, human) via first-pass metabolism.
- Primary metabolic pathway: Cleavage of the methylenedioxy ring to form a catechol metabolite, excreted as a glucuronide conjugate in humans .
Comparison with Structurally Similar Piperidine Derivatives
Structural Analogues with Benzodioxol Substitutions
Key Differences :
- Zamifenacin vs. Ilepcimide: Zamifenacin’s ethyl-benzodioxol and diphenylmethoxy groups confer M₃ selectivity, whereas Ilepcimide’s propenoyl group enables anticonvulsant activity via unknown mechanisms . Metabolic stability: Zamifenacin undergoes rapid hepatic clearance, while Ilepcimide’s metabolism is uncharacterized but likely involves amide hydrolysis .
Piperidine Derivatives with Diphenylmethoxy Groups
Key Differences :
- Zamifenacin vs. Benztropine :
Substituted Piperidines with Aromatic Moieties
Key Differences :
- Zamifenacin vs. Chlorophenyl Analogue :
Research Findings and Clinical Relevance
- Zamifenacin’s Selectivity: Its M₃ antagonism minimizes cardiac (M₂) and CNS (M₁/M₄) side effects, a critical advantage over non-selective anticholinergics like Benztropine .
- Metabolic Challenges : Zamifenacin’s first-pass metabolism limits oral bioavailability, necessitating structural optimization for improved pharmacokinetics .
- Therapeutic Niches : While Ilepcimide targets epilepsy and Zamifenacin addresses GI motility, newer analogues (e.g., CNS-targeted diphenylmethoxy derivatives) highlight the versatility of piperidine scaffolds .
Preparation Methods
Reaction Overview
This method involves alkylating 4-(diphenylmethoxy)piperidine with a 2-(1,3-benzodioxol-5-yl)ethyl halide (e.g., chloride or bromide). The reaction proceeds via an SN2 mechanism, facilitated by polar aprotic solvents and bases.
Key Steps:
-
Substrate Preparation : 4-(Diphenylmethoxy)piperidine is synthesized by protecting 4-hydroxypiperidine with diphenylmethyl chloride in the presence of a base (e.g., NaHCO₃).
-
Alkylation : The piperidine derivative reacts with 2-(1,3-benzodioxol-5-yl)ethyl chloride in toluene or methyl isobutyl ketone at reflux (80–140°C) for 12–24 hours.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Base | Sodium hydrogen carbonate |
| Temperature | Reflux (110°C) |
| Reaction Time | 12 hours |
| Yield | 66–85% |
Mechanistic Note : The base deprotonates the piperidine nitrogen, enhancing nucleophilicity for attacking the alkyl halide. Competing side reactions (e.g., elimination) are suppressed by maintaining anhydrous conditions.
Reductive Amination of 3-(Diphenylmethoxy)piperidine
Reaction Overview
This two-step approach involves:
Key Advantages:
Conditions:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Reducing Agent | NaBH(OAc)₃ |
| Temperature | Room temperature |
| Yield | 70–78% |
Side Products : Over-reduction to secondary amines is minimized by using mild reducing agents.
Ring Expansion of Prolinol Derivatives
Reaction Overview
Starting from (S)-proline, this enantioselective route involves:
Optimized Protocol:
| Step | Reagents/Conditions |
|---|---|
| Prolinal Preparation | Trityl chloride, Et₃N, THF |
| Ring Expansion | TFAA, NaOH, MeOH |
| Yield | 89–93% |
Stereochemical Outcome : The configuration at C3 is controlled by the chirality of the starting proline, achieving >95% enantiomeric excess.
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Nucleophilic Alkylation | 66–85 | Racemic | High |
| Reductive Amination | 70–78 | Moderate | Moderate |
| Ring Expansion | 89–93 | High (ee >95%) | Low |
Purification and Characterization
Workup Procedures
Analytical Data :
-
Molecular Formula : C₂₇H₂₉NO₃
-
MS (m/z) : 437 [M⁺]
-
¹H NMR (CDCl₃) : δ 1.6–2.3 (m, 6H, piperidine), 3.3–3.6 (m, 3H, N-CH₂), 5.51 (s, 1H, OCHPh₂), 7.1–7.4 (m, 11H, aromatic).
Challenges and Mitigations
Common Issues:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Reaction Optimization : Use reflux conditions (e.g., 403 K in DMF) with stoichiometric control of reagents, as demonstrated in benzimidazole derivative synthesis .
- Purification : Employ recrystallization from ethyl acetate or similar solvents to isolate high-purity crystals. Monitor purity via HPLC or NMR.
- Analytical Validation : Confirm structural integrity using FT-IR and mass spectrometry.
Q. What experimental approaches are recommended for initial pharmacological profiling of this compound?
- Methodological Answer :
-
Receptor Binding Assays : Use radioligand displacement assays (e.g., [³H]-NMS for muscarinic receptors) to determine affinity (pKi). Prioritize M3 receptor profiling due to its selective antagonism (pKi = 8.52 for M3 vs. ~5x lower affinity for M1, M2, M4) .
-
Metabolic Stability : Conduct in vitro liver microsomal studies (rat, dog, human) to assess first-pass metabolism and identify major metabolites (e.g., catechol formation via methylenedioxy ring opening) .
Receptor Subtype pKi Value Species Tested M3 8.52 Human M1/M2/M4 ~7.0–7.5 Human
Advanced Research Questions
Q. How can computational methods like DFT elucidate electronic properties and structure-activity relationships (SAR)?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using software (e.g., Gaussian 09) to predict HOMO/LUMO energy gaps and electrostatic potential maps. Compare with analogs to identify pharmacophore regions .
- SAR Analysis : Correlate substituent effects (e.g., diphenylmethoxy group) with receptor binding using docking simulations (e.g., AutoDock Vina) against M3 receptor crystal structures (PDB: 4DAJ).
Q. What strategies resolve contradictions between in vitro receptor binding data and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic Bridging : Measure bioavailability in preclinical models (e.g., rats) after oral administration. Address rapid metabolic clearance via CYP450 inhibition assays .
- Species-Specific Metabolism : Compare metabolite profiles across species (e.g., glucuronide conjugation in humans vs. rodents) to explain efficacy disparities .
Q. Which advanced techniques validate structural ambiguities in crystallographic studies?
- Methodological Answer :
-
X-ray Crystallography : Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to resolve torsional angles and hydrogen-bonding networks .
-
Intermolecular Interaction Analysis : Map π-π stacking (e.g., 3.7955 Å between benzimidazole rings) and C–H···O interactions using Mercury software .
Interaction Type Distance (Å) Geometry π-π stacking (Cg1···Cg1) 3.7955 Centroid-to-centroid C5–H5A···O5 2.54 147° angle
Q. How can researchers mitigate oxidative degradation during storage and handling?
- Methodological Answer :
- Storage Conditions : Store at –20°C under inert gas (argon) to prevent light/oxygen exposure. Use amber vials to block UV degradation .
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS tracking of degradation products (e.g., catechol derivatives) .
Data Contradiction Analysis
Q. How to address discrepancies in metabolic pathways reported across species?
- Methodological Answer :
- Cross-Species Microsomal Assays : Normalize metabolic rates using cytochrome P450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4). Validate human relevance via hepatocyte models .
- Isotope-Labeled Tracers : Use ¹⁴C-labeled compound to trace metabolite distribution and confirm species-specific glucuronidation patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
